(3R)-3-aminothiolane-3-carboxylic acid
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Overview
Description
®-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a chiral amino acid derivative characterized by the presence of a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a thiophene derivative.
Amination: Introduction of the amino group at the 3-position of the thiophene ring.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
Chirality Induction: Ensuring the ®-configuration through chiral catalysts or resolution methods.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to hydrogenate thiophene derivatives.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.
High-Pressure Reactions: Utilizing high-pressure conditions to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-tetrahydro-thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the amino group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Enzyme Inhibitor: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies to understand metabolic pathways involving sulfur-containing amino acids.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to sulfur metabolism.
Diagnostic Agent: Used in diagnostic assays to detect enzyme activity.
Industry
Polymer Synthesis: Utilized in the production of sulfur-containing polymers with unique properties.
Agriculture: Explored as a potential additive in fertilizers to enhance sulfur content.
Mechanism of Action
®-3-Amino-tetrahydro-thiophene-3-carboxylic acid exerts its effects through:
Enzyme Interaction: Binds to enzyme active sites, inhibiting their activity.
Metabolic Pathways: Participates in metabolic pathways involving sulfur-containing compounds.
Molecular Targets: Targets specific proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cysteine: A sulfur-containing amino acid with a similar structure but different functional groups.
Methionine: Another sulfur-containing amino acid with a different side chain.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at a different position.
Uniqueness
Chirality: The ®-configuration provides unique stereochemical properties.
Thiophene Ring: The presence of a thiophene ring distinguishes it from other amino acids.
Functional Groups: The combination of amino and carboxylic acid groups in a thiophene ring is unique.
This detailed article provides a comprehensive overview of ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H9NO2S |
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Molecular Weight |
147.20 g/mol |
IUPAC Name |
(3R)-3-aminothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |
InChI Key |
SAKWWHXZZFRWCN-YFKPBYRVSA-N |
Isomeric SMILES |
C1CSC[C@@]1(C(=O)O)N |
Canonical SMILES |
C1CSCC1(C(=O)O)N |
Origin of Product |
United States |
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